molecular formula C25H30N2O5 B130493 依那普利苄酯 CAS No. 76391-33-8

依那普利苄酯

货号 B130493
CAS 编号: 76391-33-8
分子量: 438.5 g/mol
InChI 键: XETMTRRGHPOVSP-NYVOZVTQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enalaprilat Benzyl Ester Synthesis Analysis

The synthesis of compounds related to Enalaprilat Benzyl Ester involves enantioselective methods that can produce high enantiomeric excesses, which is crucial for the activity of many pharmaceuticals. One such method for synthesizing protected carboxylic esters, which could be related to the synthesis of Enalaprilat Benzyl Ester, utilizes a combination of osmium, palladium, and base catalysis. This approach starts with achiral 1,3-dieneoates and involves an enantio- and regioselective Sharpless dihydroxylation followed by a palladium-catalyzed reduction to form delta-hydroxy-1-enoates. These intermediates are then converted into benzylidene-protected 3,5-dihydroxy carboxylic esters in a single step, yielding good overall yields (25% to 51%) and high enantiomeric excesses (80% to >95%) .

Molecular Structure Analysis

While the specific molecular structure of Enalaprilat Benzyl Ester is not detailed in the provided papers, the synthesis of related compounds involves the formation of complex esters with multiple chiral centers. The benzylidene protection group mentioned in the synthesis is a common tactic in organic chemistry to protect diol functionalities during synthesis, which could be a relevant step in the synthesis of Enalaprilat Benzyl Ester. The high enantiomeric excesses indicate that the synthesis methods are effective in controlling the stereochemistry of the resulting molecule, which is essential for the biological activity of many drugs .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related esters include the Sharpless dihydroxylation, which introduces two hydroxyl groups with high regio- and enantioselectivity. This is followed by a palladium-catalyzed reduction, which is a key step in the formation of the delta-hydroxy-1-enoates. The final step involves the conversion of these intermediates into benzylidene-protected esters, which are valuable in the synthesis of complex organic molecules that could include Enalaprilat Benzyl Ester .

Physical and Chemical Properties Analysis

The physical and chemical properties of Enalaprilat Benzyl Ester are not directly discussed in the provided papers. However, the synthesis of related benzylidene-protected esters suggests that these compounds are likely to be solid at room temperature and may require specific conditions for storage and handling due to the presence of reactive functional groups. The high enantiomeric excesses achieved in the synthesis also suggest that the physical properties such as melting points and solubilities could be significantly different between the enantiomers, which is an important consideration in the development and formulation of pharmaceuticals .

Case Studies and Applications

Although no specific case studies are mentioned in the provided papers, the synthesis methods and the types of compounds being synthesized are highly relevant to the pharmaceutical industry. The enantioconvergent radical cross-coupling reactions, for example, are valuable tools for the assembly of synthetically valuable enantioenriched alkenes. These methods have potential utility in the synthesis of various enantioenriched building blocks and in the late-stage functionalization for drug discovery, which could include the synthesis of Enalaprilat Benzyl Ester or related compounds. The design of hemilabile ligands in copper-catalyzed reactions, as mentioned in the second paper, highlights the ongoing efforts to improve the efficiency and selectivity of synthetic methods that could be applied to the synthesis of Enalaprilat Benzyl Ester .

科学研究应用

提高药物吸收的纳米颗粒载体

依那普利是一种著名的血管紧张素转换酶抑制剂,由于其溶解性差,从胃肠道吸收面临挑战。Ahlin 等人(2002 年)的研究重点是开发使用聚(乳酸-乙醇酸共聚物)(PLGA)和聚甲基丙烯酸甲酯(PMMA)作为载体的聚合物纳米颗粒,以增强依那普利通过肠粘膜的转运。这项研究证明了纳米颗粒载体在提高胃肠吸收率低的药物(如依那普利)的口服生物利用度的潜力,通过促进它们穿过肠道屏障 (Ahlin, Kristl, Kristl, & Vrečer, 2002).

前药活化和吸收

前药策略,利用依那普利等化合物来改善生物利用度差的药物的药代动力学特性,在 Holenarsipur 等人的工作中得到了例证(2015 年)。他们对依那普利(一种羧酸酯前药)的研究揭示了药物在肠道和肝脏内吸收和活化机制的重要见解,强调了依那普利转化为其活性代谢物依那普利拉的过程。这项研究强调了了解前药的代谢途径对于增强药物设计和递送以获得最佳治疗效果的重要性 (Holenarsipur et al., 2015).

药代动力学研究和生物等效性

依那普利转化为依那普利拉及其药代动力学参数一直是各种研究的主题,旨在确保其使用疗效和安全性。例如,Portolés 等人(2004 年)进行的一项生物等效性研究比较了依那普利的两种制剂,突出了药代动力学研究在确定不同药物制剂的等效性中的关键作用。这项研究为理解依那普利如何代谢和吸收奠定了基础,导致其活性形式依那普利拉,这对于其降压作用至关重要 (Portolés, Terleira, Almeida, García-Arenillas, Caturla, Filipe, & Vargas, 2004).

药物测定的新型分析方法

开发用于测定生物样品中依那普利和依那普利拉的灵敏且可靠的分析方法对于药代动力学和生物等效性研究至关重要。Pisarev 等人(2005 年)的研究引入了一种高效液相色谱-质谱检测(HPLC/MS)方法来定量血浆中的这些化合物,为准确测量依那普利和依那普利拉水平提供了一种工具。这一进展支持了对药物吸收、分布、代谢和排泄的持续评估,促进了治疗方案的优化 (Pisarev, Moskaleva, Zverkov, Smirnova, Belolipetskaya, & Sukhanov, 2005).

安全和危害

Enalaprilat is used in the management of hypertension when oral therapy is not practical . It is poorly absorbed orally and requires intravenous administration . It is also detectable in human breast milk, which creates a potential for adverse events in nursing infants . The safety data sheet for Enalaprilat Injection, USP indicates that it may damage the unborn child .

未来方向

Enalaprilat continues to be a subject of research, particularly in understanding its pharmacokinetics and pharmacodynamics . Further studies are needed to improve the stability of other angiotensin-converting enzyme inhibitors with similar chemical structures .

属性

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)/t18-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETMTRRGHPOVSP-NYVOZVTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628433
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enalapril impurity E

CAS RN

76391-33-8
Record name Enalapril impurity E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。